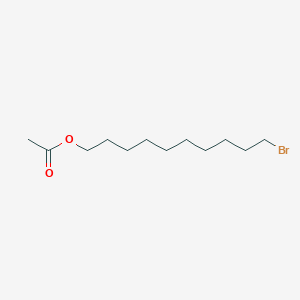
10-Bromodecyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Bromodecyl acetate is an organic compound with the molecular formula C12H23BrO2. It is a brominated ester, specifically an acetate ester of 10-bromodecanol. This compound is known for its use in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
10-Bromodecyl acetate can be synthesized through the esterification of 10-bromodecanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, industrial production may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions
10-Bromodecyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 10-hydroxydecyl acetate.
Reduction: The compound can be reduced to 10-decyloxy acetate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert this compound to corresponding carboxylic acids or aldehydes
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: 10-Hydroxydecyl acetate.
Reduction: 10-Decyloxy acetate.
Oxidation: 10-Bromodecanoic acid or 10-Bromodecanal
科学研究应用
10-Bromodecyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Employed in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, where its ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis .
作用机制
The mechanism of action of 10-Bromodecyl acetate involves its ability to undergo hydrolysis, releasing 10-bromodecanol and acetic acid. The bromine atom in the molecule can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s amphiphilic nature allows it to interact with lipid bilayers, making it useful in membrane biology studies .
相似化合物的比较
Similar Compounds
10-Bromo-1-decanol: Similar in structure but lacks the acetate ester group.
10-Bromodecanoic acid: Contains a carboxylic acid group instead of an ester.
10-Bromodecanal: Contains an aldehyde group instead of an ester .
Uniqueness
10-Bromodecyl acetate is unique due to its ester linkage, which allows it to undergo hydrolysis, releasing acetic acid and 10-bromodecanol. This property makes it particularly useful in applications where controlled release of these components is desired. Additionally, its amphiphilic nature distinguishes it from other similar compounds, making it valuable in studies involving lipid bilayers and membrane interactions .
属性
IUPAC Name |
10-bromodecyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-12(14)15-11-9-7-5-3-2-4-6-8-10-13/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSGDDZJBYDMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11752470.png)
![6-Methyl-6-azaspiro[3.4]octan-2-ol](/img/structure/B11752474.png)
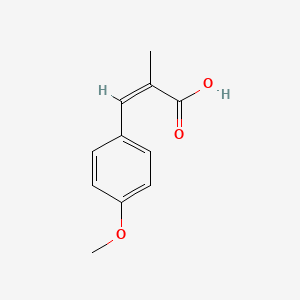
![2-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11752491.png)
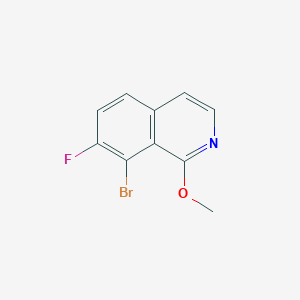
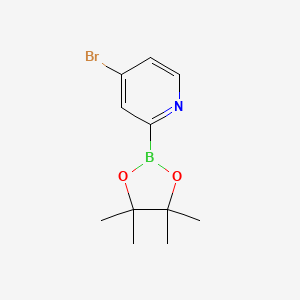
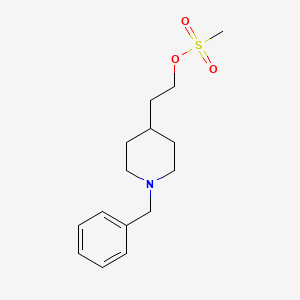
![(E)-Methoxy[(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methylidene]amine hydrochloride](/img/structure/B11752527.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11752533.png)
![(1R)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-1-ol](/img/structure/B11752539.png)
![10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B11752540.png)
![1-[(4-chlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea](/img/structure/B11752547.png)

![(3S)-7a-methyl-3-(propan-2-yl)-hexahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B11752558.png)
